1-[2-Chloro-5-(4-chloro-3-piperidin-1-ylsulfonylphenyl)sulfonylphenyl]sulfonylpiperidine
Overview
Description
1-[2-Chloro-5-(4-chloro-3-piperidin-1-ylsulfonylphenyl)sulfonylphenyl]sulfonylpiperidine is a complex organic compound characterized by its multiple sulfonyl and piperidine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Chloro-5-(4-chloro-3-piperidin-1-ylsulfonylphenyl)sulfonylphenyl]sulfonylpiperidine typically involves multiple steps, including:
Friedel-Crafts Acylation: This step introduces the acyl group to the aromatic ring.
Piperidine Introduction: Piperidine groups are introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions, utilizing optimized conditions for each step to ensure high yield and purity. Common industrial methods include continuous flow synthesis and the use of automated reactors to streamline the process.
Chemical Reactions Analysis
Types of Reactions
1-[2-Chloro-5-(4-chloro-3-piperidin-1-ylsulfonylphenyl)sulfonylphenyl]sulfonylpiperidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions are common, especially for introducing or modifying piperidine groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst.
Solvents: Common solvents include dichloromethane, toluene, and ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
1-[2-Chloro-5-(4-chloro-3-piperidin-1-ylsulfonylphenyl)sulfonylphenyl]sulfonylpiperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-Chloro-5-(4-chloro-3-piperidin-1-ylsulfonylphenyl)sulfonylphenyl]sulfonylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-Chloro-5-(4-chlorophenyl)sulfonylphenyl]sulfonylpiperidine
- 1-[2-Chloro-5-(4-methylpiperidin-1-ylsulfonylphenyl)sulfonylphenyl]sulfonylpiperidine
Uniqueness
1-[2-Chloro-5-(4-chloro-3-piperidin-1-ylsulfonylphenyl)sulfonylphenyl]sulfonylpiperidine is unique due to its specific combination of sulfonyl and piperidine groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[2-chloro-5-(4-chloro-3-piperidin-1-ylsulfonylphenyl)sulfonylphenyl]sulfonylpiperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26Cl2N2O6S3/c23-19-9-7-17(15-21(19)34(29,30)25-11-3-1-4-12-25)33(27,28)18-8-10-20(24)22(16-18)35(31,32)26-13-5-2-6-14-26/h7-10,15-16H,1-6,11-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALTDNOVAWGRSML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)S(=O)(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N4CCCCC4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26Cl2N2O6S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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